molecular formula C25H42N7O17P3S B231474 isobutyryl-CoA CAS No. 15621-60-0

isobutyryl-CoA

Número de catálogo: B231474
Número CAS: 15621-60-0
Peso molecular: 837.6 g/mol
Clave InChI: AEWHYWSPVRZHCT-NDZSKPAWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Isobutyryl-CoA, also known as isobutanoyl-coa, belongs to the class of organic compounds known as acyl coas. These are organic compounds containing a coenzyme A substructure linked to an acyl chain. Thus, this compound is considered to be a fatty ester lipid molecule. This compound is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the mitochondria and cytoplasm. In humans, this compound is involved in the valine, leucine and isoleucine degradation pathway and the phytanic Acid peroxisomal oxidation pathway. This compound is also involved in several metabolic disorders, some of which include this compound dehydrogenase deficiency, the 3-hydroxyisobutyric aciduria pathway, the propionic acidemia pathway, and the 3-methylglutaconic aciduria type I pathway.
This compound is a short-chain, methyl-branched fatty acyl-CoA that is the S-isobutyryl derivative of coenzyme A. It has a role as a human metabolite and a mouse metabolite. It is a short-chain fatty acyl-CoA and a methyl-branched fatty acyl-CoA. It derives from a coenzyme A and an isobutyric acid. It is a conjugate acid of an this compound(4-).

Aplicaciones Científicas De Investigación

Clinical Applications

1.1 Isobutyryl-CoA Dehydrogenase Deficiency

This compound dehydrogenase deficiency is a rare genetic disorder resulting from mutations in the ACAD8 gene, which encodes the enzyme responsible for catalyzing the conversion of this compound to methacryloyl-CoA. The deficiency leads to an accumulation of this compound and its derivatives, causing various metabolic disturbances.

  • Diagnosis : The condition can be diagnosed through newborn screening that measures elevated levels of C4-acylcarnitine in plasma and urine, indicative of impaired valine metabolism. A study identified ten missense mutations in ACAD8, confirming the diagnosis in affected individuals through tandem mass spectrometry and genetic analysis .
  • Clinical Phenotype : Patients may present with symptoms such as cardiomyopathy and developmental delays. Long-term follow-up is essential for managing potential complications associated with the disorder .

Table 1: Summary of Clinical Findings in this compound Dehydrogenase Deficiency

StudyNumber of PatientsKey FindingsDiagnostic Method
10Missense mutations identified; elevated C4-acylcarnitine levelsTandem mass spectrometry
9Majority asymptomatic; some required hospitalizationGenetic analysis
10Variants linked to autism; metabolic blockage observedUrinary acylcarnitine profiling

Metabolic Research Applications

2.1 Valine Metabolism

This compound plays a pivotal role in the catabolism of valine. It serves as a substrate for various enzymatic reactions that facilitate energy production and biosynthesis of other metabolites. Understanding its metabolism can provide insights into metabolic disorders related to branched-chain amino acids.

  • Enzymatic Pathways : Research has focused on elucidating the specific enzymatic pathways involving this compound, particularly its conversion to methacryloyl-CoA by this compound dehydrogenase .

Synthetic Biology Applications

3.1 Biotechnological Synthesis

Recent advancements have explored the synthetic production of this compound using engineered microorganisms such as Escherichia coli. By integrating specific biosynthetic pathways, researchers have successfully produced this compound from glucose, showcasing its potential for biotechnological applications .

  • Application in Drug Development : The ability to synthesize this compound can facilitate the development of novel compounds with therapeutic properties, particularly in addressing metabolic disorders or enhancing drug efficacy through metabolic engineering.

Future Directions and Research Opportunities

The ongoing research into this compound and its metabolic pathways holds promise for several applications:

  • Genetic Therapies : Investigating gene therapy approaches to correct mutations in ACAD8 could provide new avenues for treating this compound dehydrogenase deficiency.
  • Metabolic Engineering : Further exploration of synthetic pathways involving this compound may lead to innovative solutions for producing biofuels or pharmaceuticals.
  • Expanded Screening Protocols : Developing more comprehensive screening protocols that include metabolites related to this compound could enhance early detection of metabolic disorders.

Propiedades

Número CAS

15621-60-0

Fórmula molecular

C25H42N7O17P3S

Peso molecular

837.6 g/mol

Nombre IUPAC

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylpropanethioate

InChI

InChI=1S/C25H42N7O17P3S/c1-13(2)24(37)53-8-7-27-15(33)5-6-28-22(36)19(35)25(3,4)10-46-52(43,44)49-51(41,42)45-9-14-18(48-50(38,39)40)17(34)23(47-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-14,17-19,23,34-35H,5-10H2,1-4H3,(H,27,33)(H,28,36)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,17-,18-,19+,23-/m1/s1

Clave InChI

AEWHYWSPVRZHCT-NDZSKPAWSA-N

SMILES

CC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

SMILES isomérico

CC(C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

SMILES canónico

CC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Key on ui other cas no.

15621-60-0

Descripción física

Solid

Sinónimos

coenzyme A, isobutyryl-
isobutyryl-CoA
isobutyryl-coenzyme A

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
isobutyryl-CoA
Reactant of Route 2
Reactant of Route 2
isobutyryl-CoA
Reactant of Route 3
Reactant of Route 3
isobutyryl-CoA
Reactant of Route 4
Reactant of Route 4
isobutyryl-CoA
Reactant of Route 5
Reactant of Route 5
isobutyryl-CoA
Reactant of Route 6
Reactant of Route 6
isobutyryl-CoA

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.